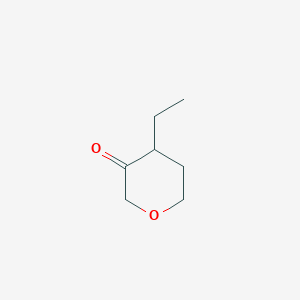

4-Ethyloxan-3-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-Ethyloxan-3-one” is a chemical compound with the molecular formula C7H12O2 . It is also known as 3-ethyltetrahydro-4H-pyran-4-one . The compound has a molecular weight of 128.17 .

Molecular Structure Analysis

The molecular structure analysis of “this compound” would require advanced techniques such as X-ray crystallography or electron diffraction . These techniques allow scientists to determine the arrangement of atoms within a molecule.

Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on the specific conditions and reagents used. In general, chemical reactions can be analyzed using techniques such as titration, which allows for the quantitative analysis of solutions .

Wissenschaftliche Forschungsanwendungen

Conducting Polymers and Electrochemical Devices

4-Ethyloxan-3-one derivatives, such as poly(3,4-ethylenedioxythiophene) (PEDT), are significant in the realm of conducting polymers. Their synthetic flexibility allows the creation of various hybrid materials with a wide range of properties, including high conductivity, optical properties across the visible spectrum, and enhanced redox properties. These attributes make them suitable for various electrochemical devices, such as static charge dissipation films and electrode materials in solid electrolyte capacitors (Groenendaal et al., 2000).

Polymerization and Material Properties

The compound has been explored in the polymerization of derivatives like 3-methyl-1,4-dioxan-2-one, leading to polymers with alternating lactic acid and ethylene oxide units. These polymers exhibit interesting properties, such as a low glass transition temperature, making them relevant for material science applications (Bechtold et al., 2001).

Polymer Synthesis and Applications

Another research focus is the bulk polymerization of derivatives like 4-ethyl-1,3-dioxolane. This process produces polymers with sequences of oxy-1-ethylethylene and oxymethylene units, useful for creating materials with specific mechanical and chemical properties (Okada et al., 1976).

Hydrolysis and Drug Development

This compound derivatives have also been used in the enzymatic hydrolysis processes in drug development. For instance, the production of certain anti-asthma drugs involves the hydrolysis of specific esters, demonstrating the compound's role in pharmaceutical synthesis (Bevilaqua et al., 2004).

Environmental Remediation

There is significant interest in the degradation of environmental contaminants like 1,4-dioxane, where derivatives of this compound play a role. The use of microbial processes for degrading such contaminants is an area of active research, contributing to environmental remediation strategies (Sekar & DiChristina, 2014).

Bioelectronics and Photodetectors

In the field of bioelectronics, derivatives like PEDOT have shown promise due to their biocompatibility, conductivity, and stability. These properties make them suitable for applications like biosensors, tissue engineering scaffolds, and implantable electrodes (Mantione et al., 2017). Furthermore, modified derivatives are used in polymer photodetectors to enhance detectivities by decreasing dark current while maintaining photovoltaic properties (Zhang et al., 2015).

Safety and Hazards

The safety and hazards associated with “4-Ethyloxan-3-one” would depend on factors such as its concentration, exposure routes, and the specific conditions under which it is handled. It’s important to note that similar compounds have been associated with hazards such as flammability and potential harm if swallowed, inhaled, or in contact with skin .

Eigenschaften

IUPAC Name |

4-ethyloxan-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-2-6-3-4-9-5-7(6)8/h6H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJGRHFSBADOEGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCOCC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide](/img/structure/B2987177.png)

![(E)-4-(Dimethylamino)-N-[2-(1,4-dioxan-2-yl)ethyl]but-2-enamide](/img/structure/B2987178.png)

![1-(3,6-Dichloropyridine-2-carbonyl)-4-[(2-methylphenyl)methyl]-1,4-diazepane](/img/structure/B2987179.png)

![2-[(4-methylphenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2987186.png)